1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Furan and Thiophene Derivatives: The functionalized adamantane is then coupled with furan-3-ylmethyl and thiophen-2-ylmethyl derivatives through nucleophilic substitution or other coupling reactions.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane, furan, or thiophene moieties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the reactive sites on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan and thiophene oxides, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-3-[(furan-2-yl)methyl]urea: Similar structure but with a different position of the furan ring.
1-(Adamantan-1-yl)-3-[(thiophen-3-yl)methyl]urea: Similar structure but with a different position of the thiophene ring.
1-(Adamantan-1-yl)-3-[(pyridin-2-yl)methyl]urea: Similar structure but with a pyridine ring instead of furan or thiophene.
Uniqueness
1-(Adamantan-1-yl)-3-[(furan-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is unique due to the combination of adamantane, furan, and thiophene moieties, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials or drug candidates with specific desired properties.
Properties
IUPAC Name |
3-(1-adamantyl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c24-20(22-21-9-16-6-17(10-21)8-18(7-16)11-21)23(12-15-3-4-25-14-15)13-19-2-1-5-26-19/h1-5,14,16-18H,6-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGTXMVFXURCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CC4=COC=C4)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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